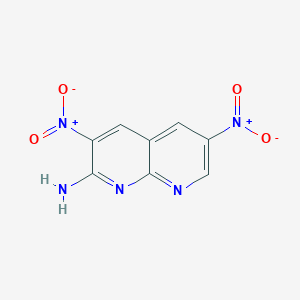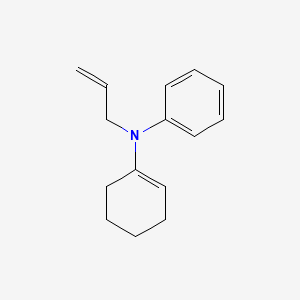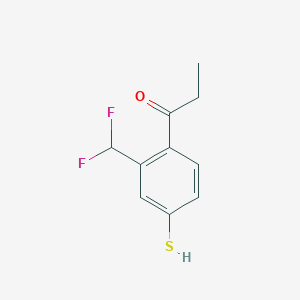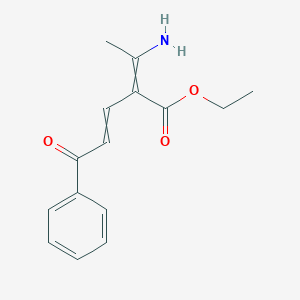![molecular formula C10H4I2N2O B14068456 2-[(4-Hydroxy-3,5-diiodophenyl)methylidene]propanedinitrile CAS No. 26195-45-9](/img/structure/B14068456.png)
2-[(4-Hydroxy-3,5-diiodophenyl)methylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Hydroxy-3,5-diiodophenyl)methylidene]propanedinitrile is an organic compound characterized by the presence of hydroxy, diiodo, and nitrile functional groups
Vorbereitungsmethoden
The synthesis of 2-[(4-Hydroxy-3,5-diiodophenyl)methylidene]propanedinitrile typically involves the reaction of 4-hydroxy-3,5-diiodobenzaldehyde with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as piperidine, which acts as a catalyst. The mixture is refluxed in ethanol, leading to the formation of the desired product .
Analyse Chemischer Reaktionen
2-[(4-Hydroxy-3,5-diiodophenyl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
2-[(4-Hydroxy-3,5-diiodophenyl)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-[(4-Hydroxy-3,5-diiodophenyl)methylidene]propanedinitrile involves its interaction with specific molecular targets. The hydroxy and diiodo groups enable the compound to form hydrogen bonds and halogen bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
2-[(4-Hydroxy-3,5-diiodophenyl)methylidene]propanedinitrile can be compared with other similar compounds, such as:
2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]propanedinitrile: This compound has methoxy groups instead of diiodo groups, which can affect its reactivity and biological activity.
2-[(4-Hydroxy-3,5-dimethylphenyl)methylidene]propanedinitrile: The presence of methyl groups instead of diiodo groups can lead to different chemical and biological properties.
2-[(4-Hydroxy-3,5-dichlorophenyl)methylidene]propanedinitrile:
Eigenschaften
CAS-Nummer |
26195-45-9 |
|---|---|
Molekularformel |
C10H4I2N2O |
Molekulargewicht |
421.96 g/mol |
IUPAC-Name |
2-[(4-hydroxy-3,5-diiodophenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H4I2N2O/c11-8-2-6(1-7(4-13)5-14)3-9(12)10(8)15/h1-3,15H |
InChI-Schlüssel |
WMNIZCHSJBXSCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1I)O)I)C=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14068389.png)


![2-Chloro-2H,4H-naphtho[2,3-D][1,3,2]dioxaphosphinin-4-one](/img/structure/B14068411.png)
![(7R,8R,9S,13S,14S,17S)-13-methyl-7-(9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14068417.png)







